

AZD5153: A Comprehensive Technical Guide to Synthesis, Purification, and Application

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Compound of Interest

Compound Name: *SNPB-sulfo-Me*

Cat. No.: *B3182537*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological application of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of AZD5153

The definitive synthesis of AZD5153 was first reported by Bradbury and colleagues in the Journal of Medicinal Chemistry.^{[1][2]} The multi-step synthesis is complex and requires expertise in advanced organic chemistry. While the full, step-by-step protocol is detailed in the supplementary information of the aforementioned publication, this guide provides a conceptual overview of the synthetic strategy.

The synthesis involves the coupling of key heterocyclic intermediates. The core structure of AZD5153 is assembled through a series of reactions that likely include nucleophilic substitution and cross-coupling reactions to connect the triazolopyridazine moiety to the piperidinylphenoxy linker and subsequently to the dimethyl-piperazin-2-one fragment. The final compound is obtained after a sequence of protection and deprotection steps, followed by purification.

For the precise and reproducible synthesis of AZD5153, it is imperative to consult the detailed experimental procedures outlined in the supporting information of the primary literature by

Bradbury et al.

Purification of AZD5153

The purification of the final AZD5153 compound is critical to ensure high purity for biological and clinical studies. Standard chromatographic techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a key method used to isolate and purify AZD5153 to a high degree of homogeneity.[3] The specific conditions for preparative HPLC, including the choice of column, mobile phase composition, and gradient, are optimized to achieve efficient separation from any remaining starting materials, byproducts, or isomers. The purity of the final product is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Formulation as a Co-crystal

For oral administration, AZD5153 has been developed as a co-crystal with 6-hydroxy-2-naphthoic acid.[4][5] This formulation strategy is often employed to improve the physicochemical properties of a drug substance, such as solubility and stability, which can enhance its bioavailability. The preparation of the co-crystal involves controlled crystallization of AZD5153 and the co-former from a suitable solvent system.

Quantitative Biological Data

The biological activity of AZD5153 has been characterized in various preclinical models. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Potency of AZD5153 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
U2OS	Osteosarcoma	1.7	[4]
Multiple Hematologic Cancer Cell Lines	Acute Myeloid Leukemia, Multiple Myeloma, Diffuse Large B-cell Lymphoma	<150 (GI50)	[6]
Huh7	Hepatocellular Carcinoma	Lowest among tested HCC lines	[3]
PLC/PRF/5	Hepatocellular Carcinoma	Highest among tested HCC lines	[3]
PC-3	Prostate Cancer	~10 (96h)	[7]

Table 2: Pharmacokinetic and Dose-Limiting Toxicities from First-in-Human Study

Parameter	Value	Reference
Recommended Phase II Dose (Monotherapy)	30 mg once daily or 15 mg twice daily	[1]
Recommended Phase II Dose (in combination with olaparib)	10 mg once daily (intermittent)	[1]
Common Treatment-Emergent Adverse Events (Monotherapy)	Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%)	[1]
Most Common Grade ≥3 TEAE (Monotherapy)	Thrombocytopenia (14.7%), Anemia (8.8%)	[1]
Dose-Limiting Toxicities	Thrombocytopenia, Diarrhea	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of AZD5153.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- Cancer cell lines of interest
- Appropriate cell culture medium
- AZD5153
- 96-well opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of AZD5153 in cell culture medium.
- Treat the cells with various concentrations of AZD5153 or vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).[3]
- Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC50 values from the dose-response curves.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

Materials:

- Cancer cell lines
- Cell culture medium
- AZD5153
- 6-well or 12-well plates
- Crystal Violet staining solution (0.5% in methanol)

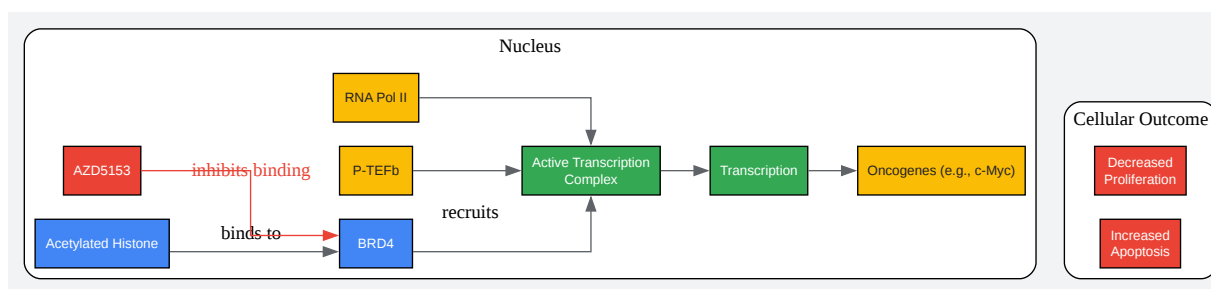
Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) in multi-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of AZD5153 or vehicle control.
- Incubate the plates for a period that allows for colony formation (typically 7-14 days), replacing the medium with fresh drug-containing medium every 2-3 days.
- After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
- Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin).
- Stain the colonies with Crystal Violet solution for 10-30 minutes.

- Wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of ≥ 50 cells).

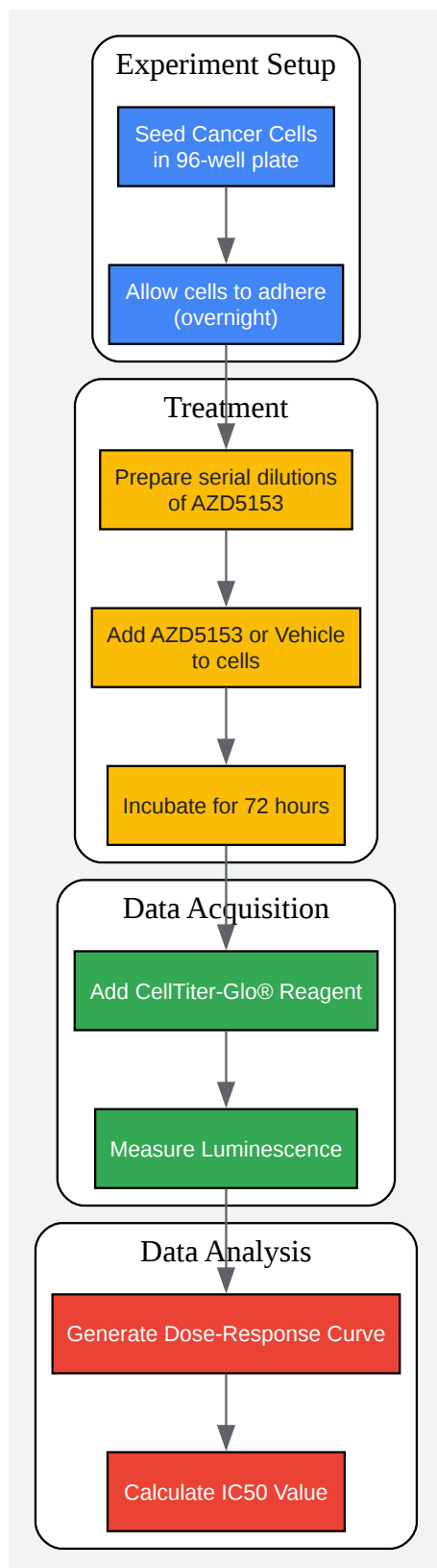
Visualizations

The following diagrams illustrate the mechanism of action of AZD5153 and a typical experimental workflow.



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AZD5153 Mechanism of Action



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